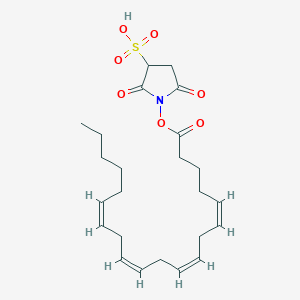
Sulfo-succinimidyl arachidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-succinimidyl arachidic acid is a biochemical compound with the molecular formula C24H42NO7SNa and a molecular weight of 511.66 . It is commonly used in proteomics research and is known for its high purity and stability . This compound is a derivative of arachidic acid, a long-chain fatty acid, and is modified with a sulfo-succinimidyl group, which enhances its reactivity and solubility in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfo-succinimidyl arachidic acid typically involves the esterification of arachidic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the activated ester. The product is then purified through recrystallization or chromatography to achieve high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its purity and identity .
Chemical Reactions Analysis
Types of Reactions: Sulfo-succinimidyl arachidic acid primarily undergoes nucleophilic substitution reactions due to the presence of the NHS ester group . This group reacts readily with primary amines to form stable amide bonds, making it useful for bioconjugation and labeling applications .
Common Reagents and Conditions: The most common reagents used in reactions with this compound are primary amines, such as lysine residues in proteins . The reactions are typically carried out in aqueous buffers at neutral to slightly basic pH (pH 7-8) to ensure optimal reactivity and stability of the NHS ester .
Major Products: The major products formed from reactions with this compound are amide-linked conjugates, where the NHS ester group is replaced by an amide bond . These conjugates are stable and can be used for various applications in biochemistry and molecular biology .
Scientific Research Applications
Sulfo-succinimidyl arachidic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a crosslinking reagent to study protein-protein interactions and to stabilize protein complexes . In biology, it is employed in the labeling and detection of biomolecules, such as antibodies and enzymes . In medicine, it is used in the development of diagnostic assays and therapeutic agents . In industry, it is utilized in the production of bioconjugates and functionalized materials for various applications .
Mechanism of Action
The mechanism of action of sulfo-succinimidyl arachidic acid involves the formation of a covalent bond between the NHS ester group and a primary amine . This reaction results in the formation of a stable amide bond, which can be used to link biomolecules or to modify surfaces . The molecular targets of this compound are primarily proteins and peptides that contain accessible primary amines . The pathways involved in its action include nucleophilic substitution and amide bond formation .
Comparison with Similar Compounds
Sulfo-succinimidyl arachidic acid is similar to other NHS ester compounds, such as N-hydroxysuccinimide (NHS) and N-hydroxysulfosuccinimide (sulfo-NHS) . it is unique in its incorporation of arachidic acid, which imparts specific properties such as increased hydrophobicity and enhanced reactivity . Other similar compounds include NHS esters of different fatty acids and sulfonated derivatives, which vary in their reactivity and solubility .
Properties
IUPAC Name |
1-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO7S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)32-25-22(26)20-21(24(25)28)33(29,30)31/h6-7,9-10,12-13,15-16,21H,2-5,8,11,14,17-20H2,1H3,(H,29,30,31)/b7-6-,10-9-,13-12-,16-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCZUXHPKJRLNX-DOFZRALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
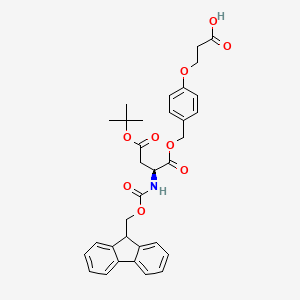
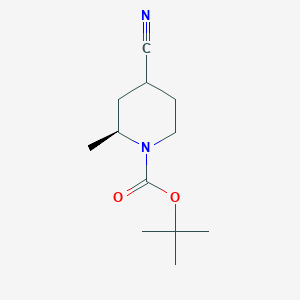
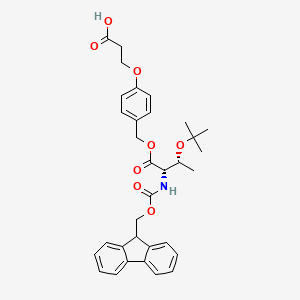
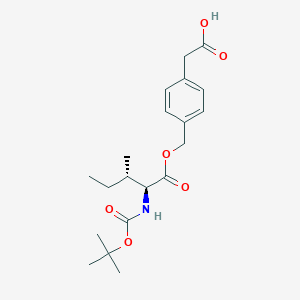
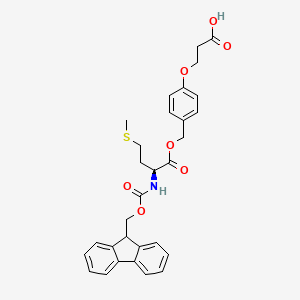
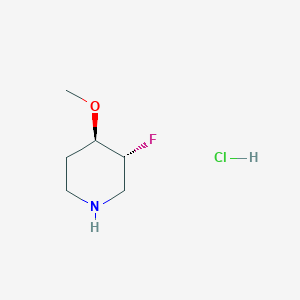

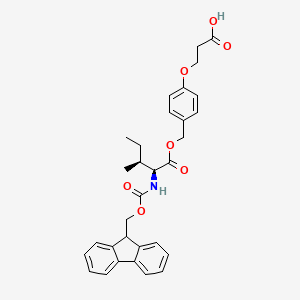
![2-[4-[[(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxymethyl]phenyl]acetic acid;N-cyclohexylcyclohexanamine](/img/structure/B6289873.png)
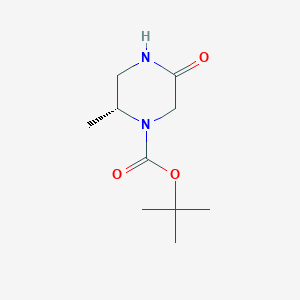
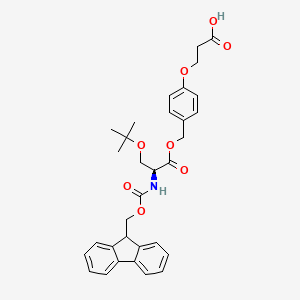

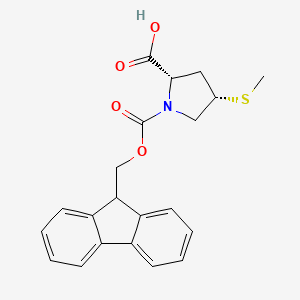
![(5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289914.png)
